3-(4-Fluoro-2-methylphenyl)-1-propene

Description

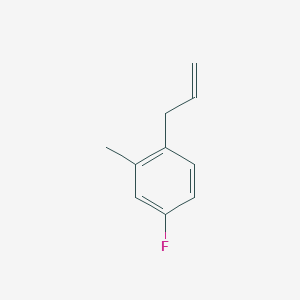

3-(4-Fluoro-2-methylphenyl)-1-propene is a fluorinated aromatic compound featuring a phenyl ring substituted with a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2), attached to a propene chain. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom and the steric bulk of the methyl group.

Properties

IUPAC Name |

4-fluoro-2-methyl-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPNFMOONFGUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 4-fluoro-2-methylbenzene with propene in the presence of a strong base such as sodium hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to increase yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid.

Reduction: 3-(4-Fluoro-2-methylphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

3-(4-Fluoro-2-methylphenyl)-1-propene serves as a versatile building block in organic synthesis. Its structure allows for various functionalization reactions, making it valuable in the development of complex organic molecules. The compound can undergo reactions such as:

- Electrophilic Aromatic Substitution : The presence of the fluorine atom enhances electrophilicity, facilitating substitution reactions on the aromatic ring.

- Nucleophilic Substitution : The propene moiety can react with nucleophiles, allowing for the synthesis of various derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Key Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Bromination with Br₂ | 3-(4-Bromo-2-methylphenyl)-1-propene |

| Nucleophilic Substitution | Reaction with Grignard reagents | Alcohol derivatives |

| Oxidation | Reaction with KMnO₄ | Ketones or carboxylic acids |

Biological Applications

Pharmacological Potential

Recent studies have highlighted the potential biological activities of this compound. Its unique structure may confer several pharmacological properties:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of fluorinated phenyl derivatives, including this compound. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent.

Case Study 2: Synthesis of Bioactive Compounds

In a synthetic chemistry project, researchers utilized this compound as a precursor to develop novel anti-inflammatory agents. By modifying the propene group through various chemical transformations, they successfully synthesized compounds that showed promising activity in vitro.

Industrial Applications

Specialty Chemicals Production

The compound is also explored for its utility in producing specialty chemicals. Its unique properties make it suitable for applications in:

- Material Science : Used in the synthesis of polymers and materials with specific functional characteristics.

- Agricultural Chemicals : Investigated for potential use in developing agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-1-propene involves its interaction with various molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound’s reactivity, biological activity, and applications can be contextualized by comparing it to the following analogues (Table 1):

Table 1: Key Structural Analogues and Their Properties

Impact of Substituent Patterns

- Electron Effects: The para-fluoro group in 3-(4-Fluoro-2-methylphenyl)-1-propene withdraws electron density, enhancing susceptibility to nucleophilic aromatic substitution compared to non-fluorinated analogues.

- Steric Effects : The ortho-methyl group introduces steric hindrance, which may reduce reaction rates in bulky environments compared to analogues like 3-(4-Fluorophenyl)-1-propene .

- Biological Activity: Fluorine’s role in enhancing binding affinity to enzymes (e.g., antimicrobial targets) is noted in halogenated analogues . The target compound’s methyl group may further modulate lipophilicity, affecting membrane permeability in biological systems .

Biological Activity

3-(4-Fluoro-2-methylphenyl)-1-propene, a compound characterized by its unique structural features, including a fluorinated aromatic ring and a propene group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 150.19 g/mol. The presence of a fluorine atom at the para position (4-position) and a methyl group at the ortho position (2-position) of the phenyl ring significantly influences its chemical reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological macromolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, which can modulate enzyme activity or receptor binding, influencing several biochemical pathways. This property is particularly relevant in drug design as it may lead to increased potency and selectivity against specific targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : Including Escherichia coli and Salmonella enterica.

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound has considerable antibacterial potential, particularly against Gram-positive strains .

Anticancer Properties

Preliminary studies suggest that this compound may also have anticancer properties. Its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics. The compound's interaction with specific receptors could inhibit tumor growth or induce apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methylphenol | Hydroxyl group present | Antimicrobial, anti-inflammatory |

| 3-(3-Fluoro-2-methylphenyl)-1-propene | Similar fluorinated structure | Antimicrobial |

| 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene | Chloro group instead of fluoro | Antimicrobial |

This compound stands out due to its specific substitution pattern on the phenyl ring, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antibacterial Study : In vitro tests demonstrated that this compound exhibited an MIC of 0.5 µg/mL against S. aureus, indicating strong antibacterial activity.

- Anticancer Evaluation : A study involving human cancer cell lines showed that treatment with varying concentrations of the compound resulted in significant apoptosis induction, suggesting potential as an anticancer agent.

These findings underscore the need for further research to fully elucidate the therapeutic potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.